molecular formula C24H27NO5S B008454 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate CAS No. 104500-10-9

2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate

Cat. No. B008454
M. Wt: 441.5 g/mol
InChI Key: RCIUYGSIQWIQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in cell growth, differentiation, and apoptosis.

Mechanism Of Action

The mechanism of action of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate involves its binding to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways that are activated by PKC, such as the MAPK/ERK pathway and the NF-κB pathway. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has also been shown to induce apoptosis in various cancer cell lines by inhibiting PKC-mediated survival pathways.

Biochemical And Physiological Effects

2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate induces apoptosis by inhibiting PKC-mediated survival pathways and activating pro-apoptotic signaling pathways. In normal cells, 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has been shown to inhibit cell proliferation and induce differentiation. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, which allows for the study of the role of PKC in various cellular processes. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate is also stable under physiological conditions and can be easily synthesized in large quantities. However, 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate can also have off-target effects on other signaling pathways, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate. Another area of research is the study of the role of PKC in various diseases, such as cancer, diabetes, and cardiovascular disease. The use of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate in combination with other drugs or therapies is also an area of research that holds promise for the treatment of various diseases. Finally, the development of new methods for the delivery of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate to specific tissues or organs could enhance its therapeutic potential.

Synthesis Methods

2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate is synthesized by reacting 2-methyl-2-(aminomethyl)-1,3-propanediol with 5-naphthacene carboxaldehyde in the presence of methanesulfonic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from a suitable solvent. The purity of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that regulate a wide range of cellular functions, including cell proliferation, differentiation, apoptosis, and signal transduction. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate inhibits PKC by binding to its regulatory domain, thereby preventing its activation by diacylglycerol and other activators.

properties

CAS RN

104500-10-9

Product Name

2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

methanesulfonic acid;2-methyl-2-(tetracen-5-ylmethylamino)propane-1,3-diol

InChI

InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-22-20-9-5-4-8-18(20)11-19-10-16-6-2-3-7-17(16)12-21(19)22;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4)

InChI Key

RCIUYGSIQWIQHP-UHFFFAOYSA-N

SMILES

CC(CO)(CO)NCC1=C2C=CC=CC2=CC3=CC4=CC=CC=C4C=C31.CS(=O)(=O)O

Canonical SMILES

CC(CO)(CO)NCC1=C2C=CC=CC2=CC3=CC4=CC=CC=C4C=C31.CS(=O)(=O)O

Other CAS RN

104500-10-9

synonyms

1,3-Propanediol, 2-methyl-2-((5-naphthacenylmethyl)amino)-, methanesul fonate (salt)

Origin of Product

United States

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